3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Overview
Description
3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiazole ring and a phenoxyacetamido group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base.
Formation of 3-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-methylphenoxyacetamide: The acyl chloride is reacted with ammonia or an amine to form the amide.
Coupling with 2-aminothiazole: The amide is then coupled with 2-aminothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
- 3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
- 3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-4-YL)BENZAMIDE
Uniqueness
The uniqueness of 3-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenoxy ring and the thiazole ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-4-2-7-16(10-13)25-12-17(23)21-15-6-3-5-14(11-15)18(24)22-19-20-8-9-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMMGGPSNMQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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